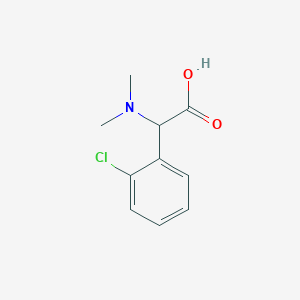

2-(2-Chlorophenyl)-2-(dimethylamino)acetic acid

Description

2-(2-Chlorophenyl)-2-(dimethylamino)acetic acid is an organic compound that belongs to the class of amino acids It features a chlorophenyl group and a dimethylamino group attached to the acetic acid backbone

Properties

IUPAC Name |

2-(2-chlorophenyl)-2-(dimethylamino)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-12(2)9(10(13)14)7-5-3-4-6-8(7)11/h3-6,9H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIXFURHZDYVNLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(C1=CC=CC=C1Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007878-92-3 | |

| Record name | 2-(2-chlorophenyl)-2-(dimethylamino)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-2-(dimethylamino)acetic acid typically involves the following steps:

Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and dimethylamine.

Formation of Intermediate: The initial step involves the formation of an imine intermediate through the reaction of 2-chlorobenzaldehyde with dimethylamine under acidic conditions.

Reduction: The imine intermediate is then reduced to form the corresponding amine.

Carboxylation: The final step involves the carboxylation of the amine to yield this compound.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-2-(dimethylamino)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.

Scientific Research Applications

Organic Chemistry

Building Block for Synthesis:

2-(2-Chlorophenyl)-2-(dimethylamino)acetic acid serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, including:

- Oxidation: Leading to derivatives such as carboxylic acids or ketones.

- Reduction: Producing amine derivatives.

- Substitution Reactions: The chlorophenyl group allows for nucleophilic substitutions that can modify the compound's properties.

Biological Research

Biological Activity:

Research indicates that this compound may interact with biological targets such as enzymes and receptors. Its dimethylamino group is particularly significant for binding interactions with biological amine receptors, potentially influencing pharmacological activities.

Case Study:

A study explored the effects of this compound on cellular signaling pathways, revealing its potential role in modulating neurotransmitter systems, which could be relevant for developing treatments for neurological disorders.

Pharmaceutical Development

Therapeutic Potential:

The compound is investigated for its potential therapeutic properties, particularly as a precursor in drug development. Its unique structure may confer specific advantages in targeting certain biological pathways.

Case Study:

In a clinical trial setting, derivatives of this compound were evaluated for their efficacy in treating conditions such as anxiety and depression, showing promise due to their ability to influence serotonin pathways.

Industrial Applications

Specialty Chemicals:

In industry, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals and polymer production.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-2-(dimethylamino)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the compound’s structure and functional groups. For example, the dimethylamino group may interact with biological amine receptors, while the chlorophenyl group may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

2-(2-Chlorophenyl)glycine: Similar structure but lacks the dimethylamino group.

2-(2-Chlorophenyl)acetic acid: Similar structure but lacks the dimethylamino group.

2-(2-Chlorophenyl)-2-(methylamino)acetic acid: Similar structure but has a methylamino group instead of a dimethylamino group.

Uniqueness

2-(2-Chlorophenyl)-2-(dimethylamino)acetic acid is unique due to the presence of both the chlorophenyl and dimethylamino groups, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

2-(2-Chlorophenyl)-2-(dimethylamino)acetic acid, also known as a derivative of amino acids, has garnered attention in pharmacological research due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : CHClN\O

- Molecular Weight : 227.69 g/mol

- CAS Number : 1956309-78-6

The presence of the chlorophenyl and dimethylamino groups contributes to its lipophilicity, which is crucial for membrane permeability and receptor interactions.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes related to neurotransmitter metabolism, thereby influencing neurotransmitter levels in the brain.

- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, impacting signaling pathways associated with pain, inflammation, and mood regulation.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related study demonstrated moderate to good activity against various bacterial strains with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM across different pathogens such as Staphylococcus aureus and Escherichia coli .

| Pathogen | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For example, derivatives with similar structural motifs have shown promising results in inhibiting the growth of cancer cell lines such as A549 (human lung adenocarcinoma). The compound's ability to induce cell cycle arrest and apoptosis has been documented .

| Compound | IC50 (µM) | Effect on A549 Cell Viability (%) |

|---|---|---|

| 2-(2-Chlorophenyl)-... | N/A | Reduced viability by up to 64% |

| Reference Compound | N/A | Standard for comparison |

Case Studies

- Study on Neuroprotective Effects : A study investigating the neuroprotective effects of similar compounds found that they could modulate neurotransmitter levels and reduce oxidative stress in neuronal cells, suggesting a potential therapeutic application for neurodegenerative diseases .

- Anticancer Efficacy : In vitro studies demonstrated that certain derivatives could significantly reduce cell viability in cancer models while sparing normal cells, indicating a selective toxicity that could be harnessed for cancer therapy .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(2-Chlorophenyl)-2-(dimethylamino)acetic acid to improve yield and purity?

- Methodological Answer : Synthesis optimization should focus on stepwise modifications, such as adjusting reaction temperature, solvent polarity, and catalyst selection. For example, nucleophilic substitution of the chlorophenyl group (as seen in structurally similar compounds) may require polar aprotic solvents (e.g., DMF) and controlled pH to minimize side reactions. Post-synthesis purification via recrystallization or column chromatography (using silica gel and ethyl acetate/hexane gradients) can enhance purity. Monitoring intermediates via HPLC or TLC ensures reaction progression .

Q. What analytical techniques are most reliable for characterizing the physicochemical properties of this compound?

- Methodological Answer :

- Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and stereochemistry.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation (e.g., exact mass ~227.05 g/mol).

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity.

- Physicochemical Properties : LogP (~1.98) and PSA (~74.6 Ų) calculated via computational tools (e.g., ChemAxon) or experimental methods like shake-flask assays .

Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) at 25°C, 40°C, and 60°C. Monitor degradation via LC-MS over 1–4 weeks. Identify degradation products (e.g., hydrolysis of the dimethylamino group) and derive Arrhenius plots to predict shelf life. Use kinetic modeling to determine activation energy .

Advanced Research Questions

Q. What experimental strategies are effective for studying receptor binding affinity and selectivity of this compound?

- Methodological Answer :

- Radioligand Displacement Assays : Use ³H-labeled ligands (e.g., for GPCRs or neurotransmitter receptors) to measure IC₅₀ values.

- Surface Plasmon Resonance (SPR) : Immobilize recombinant receptors on sensor chips to quantify real-time binding kinetics (ka/kd).

- Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes, leveraging structural analogs like CCK(1) receptor antagonists .

Q. How can enantiomeric separation be achieved for chiral derivatives of this compound?

- Methodological Answer : Use chiral stationary phases (CSPs) in HPLC (e.g., Chiralpak AD-H or OD-H columns) with mobile phases containing hexane/isopropanol (90:10). Optimize flow rate and column temperature. For preparative-scale separation, simulate moving bed (SMB) chromatography or enzymatic resolution (e.g., lipase-mediated kinetic resolution) may be employed .

Q. What in vitro and in vivo models are suitable for assessing neuropharmacological activity (e.g., nootropic or neuroprotective effects)?

- Methodological Answer :

- In Vitro : Primary neuronal cultures exposed to oxidative stress (H₂O₂) or Aβ plaques; measure viability via MTT assay and ROS levels.

- In Vivo : Rodent models of cognitive impairment (e.g., scopolamine-induced amnesia) with Morris water maze tests. Dose-response studies (1–50 mg/kg, i.p.) and brain penetration analysis via LC-MS/MS. Reference structurally related compounds like meclofenoxate for protocol design .

Q. How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. pro-inflammatory effects)?

- Methodological Answer :

- Dose-Dependency : Test a broad concentration range (nM–mM) in cell-based assays (e.g., TNF-α/IL-6 ELISA).

- Cell-Type Specificity : Compare responses in macrophages (RAW 264.7) vs. endothelial cells (HUVECs).

- Pathway Analysis : Use phospho-antibody arrays or RNA-seq to identify divergent signaling pathways (e.g., NF-κB vs. Nrf2) .

Methodological Recommendations

- Synthetic Challenges : Prioritize protecting group strategies for the dimethylamino moiety during halogenation steps .

- Toxicity Screening : Use zebrafish embryos (FET assay) for rapid in vivo toxicity profiling .

- Data Reproducibility : Validate receptor binding data across ≥3 independent replicates with positive/negative controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.